Chlorobis(cyclooctene)rhodium(I) Dimer

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

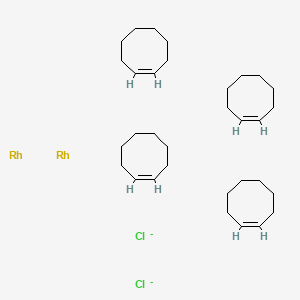

Structure

3D Structure of Parent

属性

IUPAC Name |

cyclooctene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCBAJWXKUDJSW-XFCUKONHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.C1CC/C=C\CCC1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12279-09-3 | |

| Record name | Chlorobis(cyclooctene)rhodium(I) Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorobis(cyclooctene)rhodium(I) dimer, a versatile precursor for various rhodium catalysts. This document details the experimental protocols, quantitative data, and workflows relevant to the preparation and analysis of this important organometallic compound.

Introduction

This compound, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a red-brown, air-sensitive solid widely utilized as a starting material in the synthesis of numerous organorhodium catalysts.[1] Its labile cyclooctene (B146475) (COE) ligands are readily displaced by other ligands, making it a valuable precursor for catalytic applications, particularly in C-H activation reactions.[1] This guide outlines the established synthesis of this dimer and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a rhodium(III) salt in the presence of cyclooctene.

Experimental Protocol

The following protocol is a widely accepted method for the preparation of this compound:

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

cis-Cyclooctene (C₈H₁₄)

-

2-Propanol (Isopropyl alcohol)

-

Water

-

Ethanol (B145695) (for washing)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve rhodium(III) chloride trihydrate in a deoxygenated mixture of 2-propanol and water.

-

To this solution, add an excess of cis-cyclooctene.

-

Stir the resulting mixture under an inert atmosphere (nitrogen or argon) at room temperature.

-

Allow the reaction to proceed for several hours to days, during which a red-brown precipitate will form.

-

Collect the solid product by filtration.

-

Wash the precipitate with ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

Logical Workflow for Synthesis:

Characterization of this compound

The characterization of the synthesized dimer involves various analytical techniques to confirm its identity and purity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₃₂H₅₆Cl₂Rh₂ |

| Molecular Weight | 717.50 g/mol |

| Appearance | Red-brown solid |

| Melting Point | 190 °C (decomposes) |

| CAS Number | 12279-09-3 |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to characterize the organic ligands and their coordination to the rhodium center. The ¹H NMR spectrum is expected to show signals corresponding to the protons of the cyclooctene ligands. The ¹³C NMR spectrum would provide information about the carbon framework of the cyclooctene ligands.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is employed to identify the vibrational modes of the molecule, particularly the C=C stretching frequency of the coordinated cyclooctene, which is expected to be shifted compared to the free ligand.

Logical Workflow for Characterization:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. Note: Specific NMR and IR data are not consistently reported in publicly accessible literature and should be determined experimentally.

Table 1: Physical and Chemical Data

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₅₆Cl₂Rh₂ | |

| Molecular Weight | 717.50 g/mol | |

| Appearance | Red-brown solid | [1] |

| Melting Point (°C) | 190 (decomposes) | [2] |

| CAS Number | 12279-09-3 | [1] |

Table 2: Spectroscopic Data (Expected Ranges)

| Technique | Parameter | Expected Value/Region |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to olefinic and aliphatic protons of the cyclooctene ligand. |

| ¹³C NMR | Chemical Shift (δ) | Signals for the sp² and sp³ hybridized carbons of the cyclooctene ligand. |

| FTIR | Vibrational Frequency (cm⁻¹) | Characteristic peaks for C-H and C=C stretching and bending modes of the cyclooctene ligand. The C=C stretch is expected to be at a lower frequency compared to free cyclooctene. |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol and logical workflows offer a clear guide for researchers in the field. While general characterization data is well-established, specific spectroscopic data such as NMR and IR should be acquired for each synthesized batch to ensure identity and purity for its successful application in catalysis and further chemical synthesis.

References

An In-depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer (CAS: 12279-09-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)₂Cl]₂, is a pivotal organorhodium complex and a highly versatile catalyst precursor in modern organic synthesis. Its utility is most pronounced in the realm of carbon-hydrogen (C-H) bond activation and asymmetric catalysis, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a red-brown, air-sensitive solid. The cyclooctene (B146475) (coe) ligands are weakly bound and can be readily displaced by other ligands, making it an excellent starting material for the in-situ generation of a wide range of catalytically active rhodium species.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 12279-09-3[1][2] |

| Molecular Formula | C₃₂H₅₆Cl₂Rh₂[1][2] |

| Molecular Weight | 717.50 g/mol [1][2] |

| Appearance | Red-brown solid/powder[1] |

| Melting Point | 190 °C (decomposes) |

| Solubility | Insoluble in water; soluble in many organic solvents. |

| ¹H NMR (CDCl₃) | Signals corresponding to cyclooctene protons. |

| ¹³C NMR | Data not readily available in public domain. |

| Infrared (IR) Spectroscopy | Data not readily available in public domain. |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound involves the reduction of rhodium(III) chloride trihydrate in the presence of cyclooctene. The following protocol is adapted from established literature procedures.[1]

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

cis-Cyclooctene

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve rhodium(III) chloride trihydrate in a mixture of ethanol and water.

-

Deoxygenate the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add an excess of cis-cyclooctene to the solution under a positive pressure of the inert gas.

-

Stir the reaction mixture at room temperature. The reaction progress is indicated by a color change.

-

After the reaction is complete (typically several hours to a day), the product will precipitate out of the solution.

-

Collect the red-brown crystalline solid by filtration under an inert atmosphere.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Store the final product under an inert atmosphere at a low temperature to prevent decomposition.

Representative Catalytic Application: Asymmetric 1,4-Conjugate Addition

This compound is a common precatalyst for the highly valuable asymmetric 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. The following is a general procedure.

Materials:

-

This compound

-

Chiral diene ligand (e.g., (R,R)-Ph-bod*)

-

Arylboronic acid (e.g., phenylboronic acid)

-

α,β-Unsaturated ketone (e.g., 2-cyclohexen-1-one)

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound and the chiral diene ligand in the solvent system.

-

Stir the mixture at room temperature for a short period to allow for the in-situ formation of the active chiral rhodium catalyst.

-

Add the arylboronic acid, the α,β-unsaturated ketone, and the base to the reaction mixture.

-

Stir the reaction at the desired temperature (often room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral β-aryl ketone.

Signaling Pathways and Catalytic Cycles

The catalytic activity of this compound stems from its ability to access various rhodium oxidation states and coordinate with a wide range of substrates. Below are visualizations of key catalytic cycles.

Rhodium-Catalyzed C-H Activation/Olefination

This catalytic cycle illustrates the general mechanism for the directed C-H activation of an arene and its subsequent olefination.

Caption: Catalytic cycle for Rh(I)-catalyzed C-H olefination.

Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition

This cycle outlines the key steps in the asymmetric addition of an arylboronic acid to an enone, a reaction for which [Rh(coe)₂Cl]₂ is a common precatalyst.[3]

Caption: Catalytic cycle for Rh(I)-catalyzed 1,4-addition.

Conclusion

This compound stands as a cornerstone precatalyst in homogeneous catalysis. Its ease of synthesis and the lability of its cyclooctene ligands provide a convenient entry point into a vast array of rhodium-catalyzed transformations. For researchers in drug discovery and process development, a thorough understanding of its properties and reactivity is essential for the design of novel and efficient synthetic routes to valuable molecules. The experimental protocols and mechanistic diagrams provided herein serve as a foundational resource for the effective utilization of this powerful synthetic tool.

References

An In-depth Technical Guide to Chlorobis(cyclooctene)rhodium(I) Dimer

Introduction: Chlorobis(cyclooctene)rhodium(I) dimer, often abbreviated as [RhCl(coe)₂]₂, is an organorhodium compound that serves as a pivotal precursor in the synthesis of numerous organorhodium catalysts.[1] This air-sensitive, red-brown solid is valued for its high reactivity and the labile nature of its cyclooctene (B146475) (coe) ligands, which are readily displaced by other ligands.[1] This property makes it an excellent starting material for generating catalytically active species for a wide range of organic transformations, including C-H activation, asymmetric synthesis, and polymerization processes.[1][2][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations in reaction planning and for material characterization.

| Parameter | Value |

| Molecular Formula | C₃₂H₅₆Cl₂Rh₂[2][4][5][6] |

| Alternate Formula | [RhCl(C₈H₁₄)₂]₂[5] |

| Molecular Weight | 717.51 g/mol [2][7] |

| Appearance | Light yellow to red-brown crystalline solid[1][2] |

| Melting Point | 190 °C (decomposes)[2][3] |

| CAS Number | 12279-09-3[4][5][6] |

Molecular Structure and Composition

The dimeric structure consists of two rhodium atoms bridged by two chloride ligands. Each rhodium(I) center is coordinated to two cyclooctene ligands. The diagram below illustrates this fundamental relationship between the constituent parts of the molecule.

Experimental Protocol: Synthesis

A common method for the preparation of this compound involves the reduction of a rhodium(III) salt in the presence of the cyclooctene ligand.

Objective: To synthesize this compound from hydrated rhodium(III) chloride.

Materials:

-

Hydrated rhodium(III) chloride (RhCl₃·xH₂O)

-

cis-Cyclooctene (C₈H₁₄)

-

Ethanol (or another suitable alcohol solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Under an inert atmosphere, dissolve hydrated rhodium(III) chloride in a suitable alcohol solvent.

-

Add an excess of cis-cyclooctene to the solution.

-

Allow the reaction mixture to stir at room temperature.[1]

-

The reaction progress is typically indicated by a color change as the Rh(III) is reduced to Rh(I) and the complex precipitates.

-

The resulting solid product is collected by filtration, washed with a small amount of the alcohol solvent, and dried under vacuum.

-

Due to its air sensitivity, the final product should be stored under an inert atmosphere.[1]

This straightforward synthesis provides a highly reactive and versatile precursor for further catalytic applications. The lability of the cyclooctene ligands is key to its utility, allowing for easy substitution by a wide variety of other ligands to generate custom catalysts.

References

- 1. Chlorobis(cyclooctene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C32H56Cl2Rh2-2 | CID 53384308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. strem.com [strem.com]

- 6. This compound [bangshengchem.com]

- 7. Buy this compound | 12279-09-3 [smolecule.com]

Solubility Profile of Chlorobis(cyclooctene)rhodium(I) Dimer in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C8H14)2]2, is a pivotal organorhodium complex extensively utilized as a precursor for a wide array of homogeneous catalysts. Its efficacy in critical organic transformations, such as C-H activation, necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its dissolution, and a generalized workflow for its application in catalysis.

Qualitative Solubility Data

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding of its solubility has been established through various chemical supplier information and research articles. The compound is generally characterized as a red-brown, air-sensitive solid. Its solubility in non-aqueous media is a key attribute for its use in organic synthesis.

The following table summarizes the qualitative solubility of this compound in common organic solvents. This information is compiled from various sources and provides a general guideline for solvent selection.

| Solvent Family | Specific Solvent | Qualitative Solubility |

| Nonpolar Aprotic Solvents | Toluene | Soluble |

| Hexane | Sparingly Soluble / Insoluble | |

| Diethyl Ether | Soluble | |

| Polar Aprotic Solvents | Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble | |

| Chloroform | Soluble | |

| Acetone | Sparingly Soluble | |

| Dioxane | Sparingly Soluble | |

| Polar Protic Solvents | Ethanol | Soluble / Sparingly Soluble |

| Methanol | Soluble | |

| Water | Insoluble[1] |

It is important to note that the term "soluble" can be subjective and may depend on the intended concentration for a specific application. For catalytic purposes, even partial solubility can be sufficient for the generation of the active catalytic species.

Experimental Protocols for Dissolution and Handling

The air-sensitive nature of this compound necessitates careful handling under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. The following provides a general protocol for the preparation of a stock solution for use in a catalytic reaction.

Objective: To prepare a stock solution of this compound in a suitable organic solvent for use in a homogeneous catalytic reaction.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., THF, DCM, or Toluene)

-

Schlenk flask or glovebox

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Inert Atmosphere Preparation: All glassware should be dried in an oven and cooled under a stream of inert gas. The entire procedure should be carried out using standard Schlenk line techniques or within a glovebox.

-

Weighing the Complex: In the inert atmosphere, accurately weigh the desired amount of this compound into a Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Using a syringe, transfer the calculated volume of anhydrous, degassed solvent to the Schlenk flask. The solvent should be added slowly to avoid splashing the solid.

-

Dissolution: Seal the flask and stir the mixture at room temperature. The dissolution rate may vary depending on the solvent and the quality of the rhodium complex. Gentle warming may be applied if necessary, but care should be taken to avoid thermal decomposition. The solution typically appears as a red-brown or orange solution.

-

Storage: Once dissolved, the stock solution should be stored under an inert atmosphere, protected from light, and at a low temperature to maintain its activity.

Experimental Workflow for Catalytic Applications

The following diagram illustrates a typical experimental workflow for utilizing this compound as a catalyst precursor in a homogeneous catalytic reaction.

Caption: A generalized experimental workflow for catalysis.

This workflow highlights the key steps from the initial handling of the air-sensitive rhodium precursor to the final analysis of the reaction products. The in situ formation of the active catalyst by the addition of ligands to the solution of the rhodium dimer is a common and crucial step in many catalytic applications. Researchers should consult specific literature procedures for detailed conditions relevant to their particular reaction of interest.

References

Chlorobis(cyclooctene)rhodium(I) Dimer: A Comprehensive Technical Guide for Catalyst Precursor Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C8H14)2]2 and often abbreviated as [RhCl(coe)2]2, is a pivotal organorhodium complex that serves as a versatile and highly reactive catalyst precursor in a multitude of organic transformations.[1] Its significance in modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, stems from the facile displacement of its labile cyclooctene (B146475) (coe) ligands, which allows for the in-situ generation of catalytically active rhodium(I) species under mild conditions. This air-sensitive, red-brown solid is a gateway to a wide array of homogeneous catalytic reactions, including hydrogenations, hydroformylations, and C-H bond functionalization.[1]

This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a catalyst precursor. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative catalytic data, and mechanistic insights to facilitate its effective utilization in the laboratory.

Synthesis and Properties

This compound is typically prepared by the reduction of rhodium(III) chloride trihydrate in an alcoholic solvent in the presence of cyclooctene. The cyclooctene serves as both the reducing agent and the ligand.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl3·3H2O)

-

cis-Cyclooctene (C8H14)

-

Ethanol (B145695) (or 2-propanol)

-

Water, deoxygenated

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve rhodium(III) chloride trihydrate in a deoxygenated mixture of ethanol and water.

-

To this solution, add an excess of cis-cyclooctene.

-

Stir the reaction mixture at room temperature. The progress of the reaction is indicated by a color change.

-

Continue stirring for several hours until the precipitation of the red-brown product is complete.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with small portions of cold, deoxygenated ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a red-brown, air-sensitive solid.

-

Store the final product under an inert atmosphere at low temperature to prevent decomposition.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C32H56Cl2Rh2 |

| Molar Mass | 717.50 g/mol |

| Appearance | Red-brown solid[1] |

| Solubility | Soluble in chlorinated solvents, aromatic hydrocarbons, and ethers. |

| Stability | Air-sensitive; decomposes in the presence of oxygen.[1] |

Applications in Homogeneous Catalysis

The labile nature of the cyclooctene ligands in [RhCl(coe)2]2 makes it an excellent precursor for generating a wide range of catalytically active rhodium(I) complexes through ligand exchange reactions. This section details its application in three key catalytic transformations: hydrogenation, hydroformylation, and C-H activation.

Hydrogenation of Alkenes

Rhodium(I) complexes derived from [RhCl(coe)2]2 are highly effective catalysts for the homogeneous hydrogenation of alkenes to the corresponding alkanes. The catalytic cycle typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.

Catalytic Cycle for Hydrogenation:

Caption: Catalytic cycle for rhodium-catalyzed hydrogenation of an alkene.

Quantitative Data for Hydrogenation:

| Substrate | Ligand | Catalyst Loading (mol%) | Temp (°C) | Pressure (bar H2) | Time (h) | Conversion (%) | TON | Ref. |

| Styrene (B11656) | PPh3 | 0.1 | 25 | 1 | 1 | >99 | 1000 | [2] |

| 1-Octene (B94956) | PPh3 | 0.1 | 25 | 1 | 1 | >99 | 1000 | [2] |

| Cyclohexene | PPh3 | 0.1 | 25 | 1 | 1 | >99 | 1000 | [2] |

Experimental Protocol: Hydrogenation of Styrene

Materials:

-

This compound

-

Triphenylphosphine (B44618) (PPh3)

-

Styrene

-

Toluene (B28343) (degassed)

-

Hydrogen gas

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound and triphenylphosphine in degassed toluene to form the catalyst solution.

-

Add styrene to the catalyst solution.

-

Pressurize the Schlenk tube with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at the desired temperature for the specified time.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

Upon completion, vent the hydrogen gas and analyze the product mixture to determine conversion and yield.

Hydroformylation of Alkenes

Hydroformylation, or the oxo process, is the addition of a formyl group and a hydrogen atom across the double bond of an alkene to form aldehydes.[3] Catalysts generated from [RhCl(coe)2]2, typically in the presence of phosphine (B1218219) or phosphite (B83602) ligands, exhibit high activity and selectivity in this transformation. The regioselectivity (linear vs. branched aldehyde) can often be controlled by the choice of ligand.

Catalytic Cycle for Hydroformylation:

Caption: Catalytic cycle for rhodium-catalyzed hydroformylation of an alkene.

Quantitative Data for Hydroformylation:

| Substrate | Ligand | Catalyst Loading (mol%) | Temp (°C) | Pressure (bar CO/H2) | Time (h) | Conversion (%) | l:b ratio | Ref. |

| 1-Octene | PPh3 | 0.01 | 100 | 20 | 4 | >99 | 2.5:1 | [4] |

| 1-Octene | P(OPh)3 | 0.01 | 100 | 20 | 2 | >99 | 19:1 | [4] |

| Styrene | PPh3 | 0.1 | 80 | 40 | 6 | 95 | 1:19 | [5] |

Experimental Protocol: Hydroformylation of 1-Octene

Materials:

-

This compound

-

Triphenylphosphine (PPh3)

-

1-Octene

-

Toluene (degassed)

-

Syngas (CO/H2 mixture)

Procedure:

-

In a high-pressure autoclave under an inert atmosphere, add this compound, triphenylphosphine, and degassed toluene.

-

Add 1-octene to the autoclave.

-

Seal the autoclave, purge with syngas, and then pressurize to the desired pressure.

-

Heat the autoclave to the desired temperature and stir the reaction mixture.

-

Maintain a constant pressure by supplying syngas as it is consumed.

-

After the desired reaction time, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Analyze the product mixture by GC or NMR spectroscopy to determine conversion, yield, and regioselectivity.

C-H Bond Functionalization

Rhodium catalysts generated from [RhCl(coe)2]2 are highly effective for the chelation-assisted functionalization of C-H bonds. This powerful synthetic strategy allows for the direct formation of C-C, C-N, and C-O bonds at previously unreactive C-H positions, offering a more atom-economical and efficient route to complex molecules.

Logical Workflow for C-H Functionalization:

Caption: Generalized workflow for chelation-assisted C-H functionalization.

Quantitative Data for C-H Functionalization:

| Substrate | Coupling Partner | Ligand | Catalyst Loading (mol% Rh) | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Benzo[h]quinoline | Phenylboronic acid | P(t-Bu)3 | 2.5 | 100 | 12 | 92 | [6] |

| 2-Phenylpyridine | Styrene | PCy3 | 5 | 150 | 24 | 85 | [6] |

| N-Phenyl-1H-indole | 1-Hexene | P(o-tolyl)3 | 5 | 120 | 16 | 78 | [6] |

Experimental Protocol: C-H Arylation of Benzo[h]quinoline

Materials:

-

This compound

-

Tri(tert-butyl)phosphine (P(t-Bu)3)

-

Benzo[h]quinoline

-

Phenylboronic acid

-

K2CO3 (base)

-

Toluene (degassed)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound, tri(tert-butyl)phosphine, benzo[h]quinoline, phenylboronic acid, and K2CO3.

-

Add degassed toluene to the Schlenk tube.

-

Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated product.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its ability to serve as a precursor to a wide range of highly active and selective homogeneous catalysts makes it a cornerstone of contemporary catalytic methods. The applications detailed in this guide—hydrogenation, hydroformylation, and C-H functionalization—represent just a fraction of its potential. A thorough understanding of its properties, handling, and reactivity, as provided herein, will empower researchers to harness the full potential of this remarkable catalyst precursor in the development of novel and efficient synthetic methodologies.

References

- 1. Chlorobis(cyclooctene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Hydroformylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Mechanism of action of "Chlorobis(cyclooctene)rhodium(I) dimer" in catalysis

An In-depth Technical Guide on the Mechanism of Action of Chlorobis(cyclooctene)rhodium(I) Dimer in Catalysis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a cornerstone organometallic complex and pre-catalyst in the field of homogeneous catalysis.[1] Its versatility and high reactivity, particularly after the dissociation of its labile cyclooctene (B146475) (coe) ligands, make it an indispensable tool for a myriad of organic transformations.[1] This technical guide delineates the fundamental mechanism of action of this rhodium complex, covering its activation, core catalytic cycles, and applications in key synthetic reactions such as C-H activation, hydrogenation, and hydroformylation. Detailed experimental protocols, quantitative performance data, and mechanistic pathway visualizations are provided to offer a comprehensive resource for professionals in chemical research and development.

Introduction: The Role of [RhCl(coe)₂]₂ in Homogeneous Catalysis

Rhodium-based complexes are among the most powerful catalysts for organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity.[2] this compound, a red-brown, air-sensitive solid, serves as a highly effective pre-catalyst.[1] It is a preferred starting material for generating catalytically active Rh(I) species due to the weakly coordinating nature of the cyclooctene ligands, which are readily displaced by stronger donor ligands or substrates.[1]

This complex is particularly valued for its utility in:

-

C-H Bond Activation: Facilitating the direct functionalization of otherwise inert C-H bonds, a process of immense value in complex molecule synthesis.[1][3]

-

Asymmetric Hydrogenation: Serving as a precursor for chiral catalysts used in the enantioselective synthesis of pharmaceuticals and fine chemicals.[4]

-

Hydroformylation: An industrial-scale process for producing aldehydes from alkenes.[5]

-

Carbon-Carbon Bond Formation: Catalyzing various coupling reactions essential for building molecular complexity.[3]

Its ability to promote these reactions with high selectivity and under mild conditions contributes to more sustainable and efficient chemical manufacturing processes.[3]

Structure and Activation of the Pre-catalyst

The foundational step in any catalytic process involving [RhCl(coe)₂]₂ is its conversion from a stable dimeric pre-catalyst into a catalytically active monomeric species.

The solid-state structure consists of two rhodium(I) centers bridged by two chloride ligands. Each square-planar rhodium atom is also coordinated to two cis-cyclooctene ligands. In solution, the dimer exists in equilibrium with a monomeric [RhCl(coe)₂] species. The catalytic cycle is initiated when the labile cyclooctene ligands are displaced by a coordinating substrate or, more commonly, by a specifically chosen ancillary ligand (e.g., a phosphine). This ligand exchange is facile and drives the formation of the true catalytic species.

The activation pathway can be summarized as follows:

-

Dimer Cleavage: The [RhCl(coe)₂]₂ dimer dissociates in solution to form two monomeric Rh(I) complexes.

-

Ligand Substitution: The cyclooctene ligands are replaced by stronger L-type (e.g., phosphines, N-heterocyclic carbenes) or X-type ligands, or by the substrate itself. This step generates the active catalyst, often a 14- or 16-electron complex ready to enter the catalytic cycle.

Caption: Activation of the [RhCl(coe)₂]₂ pre-catalyst into an active species.

Core Mechanistic Principles

The catalytic activity of [RhCl(coe)₂]₂ derivatives is rooted in the ability of the rhodium center to cycle between different oxidation states, typically Rh(I) and Rh(III). The key elementary steps that constitute the catalytic cycles are:

-

Oxidative Addition: A fundamental step where a substrate (e.g., H₂, R-X, or a C-H bond) adds to the Rh(I) center, breaking a bond in the substrate and formally oxidizing rhodium from a d⁸ Rh(I) to a d⁶ Rh(III) species. The coordination number of the metal also increases.

-

Migratory Insertion: An unsaturated ligand (e.g., an alkene, alkyne, or CO) coordinated to the rhodium center inserts into an adjacent metal-hydride (Rh-H) or metal-alkyl (Rh-C) bond. This is a critical bond-forming step that does not change the metal's oxidation state.

-

Reductive Elimination: The reverse of oxidative addition. Two cis-disposed ligands on the Rh(III) center couple to form a new bond, creating the final product which is then released. The rhodium center is reduced from Rh(III) back to Rh(I), thus closing the catalytic cycle.

Mechanism of Action in Key Catalytic Transformations

C-H Bond Activation

Direct C-H activation is a transformative strategy in organic synthesis, and [RhCl(coe)₂]₂ is a common pre-catalyst for these reactions.[1][3] Often, the reaction is guided by a directing group on the substrate, which coordinates to the rhodium center and positions a specific C-H bond for activation. A general cycle for the intramolecular alkylation of an aromatic C-H bond is shown below.

-

Catalyst Activation: The [RhCl(coe)₂]₂ pre-catalyst reacts with a ligand (e.g., PCy₃) to form the active Rh(I)-L complex.[6]

-

Coordination: The directing group (e.g., an imine) on the substrate coordinates to the Rh(I) center.

-

C-H Activation: The targeted C-H bond undergoes oxidative addition to the rhodium, forming a Rh(III) hydrido-aryl intermediate.

-

Alkene Insertion: The tethered alkene coordinates to the Rh(III) center and subsequently inserts into the Rh-Aryl bond.

-

Reductive Elimination: The Rh-H bond reductively eliminates, forming the final cyclized product and regenerating the active Rh(I) catalyst.

Caption: Generalized catalytic cycle for Rh(I)-catalyzed C-H activation.

Alkene Hydrogenation

Rhodium-catalyzed hydrogenation is a widely used method for the reduction of alkenes to alkanes. The mechanism, famously established for Wilkinson's catalyst ([RhCl(PPh₃)₃]), is analogous for catalysts derived from [RhCl(coe)₂]₂.

-

Catalyst Formation: The pre-catalyst reacts with phosphine (B1218219) ligands to generate the active monomeric species.

-

Oxidative Addition of H₂: Molecular hydrogen adds to the Rh(I) center to form a dihydrido-Rh(III) complex.

-

Alkene Coordination: The alkene substrate coordinates to an open site on the Rh(III) center.

-

Migratory Insertion: One of the hydride ligands undergoes migratory insertion into the coordinated alkene, forming a Rh(III)-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand and the alkyl group reductively eliminate to form the alkane product, regenerating the Rh(I) catalyst.

Caption: Catalytic cycle for the hydrogenation of an alkene by a Rh(I) catalyst.

Hydroformylation

Hydroformylation (or the oxo process) involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond.[5] The active catalyst is typically a rhodium-hydrido-carbonyl complex, generated in situ from [RhCl(coe)₂]₂.[5]

-

Active Catalyst Generation: The pre-catalyst reacts with syngas (a mixture of H₂ and CO) and a ligand (e.g., PPh₃) to form the active species, HRh(CO)L₂.

-

Alkene Coordination & Insertion: The alkene coordinates and inserts into the Rh-H bond. This step determines the regioselectivity, yielding either a linear or a branched alkyl-rhodium complex.

-

CO Insertion: A molecule of CO coordinates and inserts into the Rh-alkyl bond to form an acyl-rhodium complex.

-

H₂ Activation & Reductive Elimination: H₂ undergoes oxidative addition to the rhodium center. The resulting acyl and hydride ligands then reductively eliminate to release the aldehyde product and regenerate the rhodium-hydrido catalyst.

Caption: General catalytic cycle for Rh(I)-catalyzed alkene hydroformylation.

Quantitative Data on Catalytic Performance

The following tables summarize representative quantitative data for catalytic reactions employing [RhCl(coe)₂]₂ as the pre-catalyst.

Table 1: Rh-Catalyzed Intramolecular C-H Annulation [6]

| Entry | Substrate | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-allylbenzimidazole | PCy₃ | 2.5% [RhCl(coe)₂]₂ | 160 | 3.5 | 86 |

| 2 | N-(3,3-dimethylallyl)benzimidazole | PCy₃ | 2.5% [RhCl(coe)₂]₂ | 180 | 72 | 70 |

| 3 | N-cinnamylbenzimidazole | PCy₃ | 5.0% [RhCl(coe)₂]₂ | 160 | 20 | 83 |

| 4 | N-(2-methylallyl)benzimidazole | PCy₃ | 2.5% [RhCl(coe)₂]₂ | 160 | 20 | 80 |

Table 2: Asymmetric 1,4-Addition of Arylboronic Acids [7][8]

| Entry | Substrate (α,β-Unsaturated Sulfonyl) | Arylboronic Acid | Chiral Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |

| 1 | (E)-styrylsulfone | Phenylboronic acid | (S)-BINAP | 3.0 | 100 | 99 | 98 |

| 2 | (E)-styrylsulfone | 4-MeO-PhB(OH)₂ | (S)-BINAP | 3.0 | 100 | 99 | 98 |

| 3 | (E)-styrylsulfone | 4-CF₃-PhB(OH)₂ | (S)-BINAP | 3.0 | 100 | 98 | 97 |

| 4 | (E)-1-propenylsulfone | Phenylboronic acid | (S)-BINAP | 3.0 | 100 | 97 | 96 |

Experimental Protocols

Preparation of this compound[9]

This protocol describes the synthesis of the pre-catalyst itself from rhodium(III) chloride trihydrate.

-

Reagents:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O): 2.0 g (7.7 mmol)

-

2-Propanol (oxygen-free): 40 mL

-

Water (oxygen-free): 10 mL

-

cis-Cyclooctene: 6 mL

-

-

Procedure:

-

In a 100 mL three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve the rhodium(III) chloride trihydrate in the 2-propanol/water mixture.

-

Add the cyclooctene to the solution with stirring.

-

Stir the solution for 15 minutes under a continuous nitrogen flow.

-

Seal the flask and allow it to stand at room temperature for 5 days. During this time, reddish-brown crystals will form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Store the product under a nitrogen atmosphere at low temperature (-5°C).

-

-

Expected Yield: Approximately 2.0 g (74%).

General Procedure for Rh-Catalyzed C-H/Alkene Annulation[6]

This protocol is a representative example of a C-H activation reaction using the dimer.

-

Reagents:

-

[RhCl(coe)₂]₂: 9.0 mg (0.0125 mmol, 2.5 mol%)

-

Tricyclohexylphosphine (PCy₃): 10.5 mg (0.0375 mmol, 7.5 mol%)

-

Azole substrate (e.g., N-allylbenzimidazole): 0.5 mmol

-

Anhydrous Tetrahydrofuran (THF): 2.0 mL

-

-

Procedure:

-

In a nitrogen-filled glovebox, add [RhCl(coe)₂]₂, PCy₃, and the azole substrate to an oven-dried reaction tube equipped with a stir bar.

-

Add anhydrous THF to the tube.

-

Seal the reaction tube with a screw cap.

-

Remove the tube from the glovebox and place it in a preheated oil bath at 160 °C.

-

Stir the reaction for the specified time (e.g., 3.5 - 20 hours), monitoring by TLC or GC-MS if desired.

-

After completion, cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the desired annulated product.

-

Conclusion

This compound is a remarkably versatile and efficient pre-catalyst whose importance in modern organic synthesis cannot be overstated. Its mechanism of action hinges on the facile displacement of its cyclooctene ligands to generate highly reactive monomeric Rh(I) species. These active catalysts mediate powerful transformations through well-defined elementary steps, including oxidative addition, migratory insertion, and reductive elimination. A thorough understanding of these mechanistic pathways is critical for the rational design of new catalysts and the optimization of synthetic routes in academic and industrial research, particularly within drug development where efficiency and selectivity are paramount.

References

- 1. Chlorobis(cyclooctene)rhodium dimer - Wikipedia [en.wikipedia.org]

- 2. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 12279-09-3 [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of [Rh(coe)2Cl]2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(cyclooctene)rhodium(I) dimer, with the formula [Rh(coe)2Cl]2, is a highly versatile and reactive organorhodium complex. It serves as a valuable precursor for the synthesis of various rhodium-based homogeneous catalysts. Its lability and reactivity make it a key component in a multitude of catalytic transformations, particularly in the realms of C-H bond activation, asymmetric synthesis, and polymerization. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature.

Physical Properties

[Rh(coe)2Cl]2 is typically a red-brown, air-sensitive solid. Its physical characteristics are summarized in the table below. It is important to distinguish it from the related and more commonly discussed chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]2, which exhibits different physical and chemical properties.

Table 1: Physical Properties of [Rh(coe)2Cl]2

| Property | Value |

| Molecular Formula | C32H56Cl2Rh2 |

| Molecular Weight | 717.51 g/mol |

| Appearance | Light yellow to brown crystal |

| Melting Point | 190 °C (decomposes) |

| CAS Number | 12279-09-3 |

Chemical Properties

The chemical behavior of [Rh(coe)2Cl]2 is dominated by the lability of the cyclooctene (B146475) (coe) ligands, which are readily displaced by other ligands such as phosphines, dienes, and carbon monoxide. This property makes it an excellent starting material for the in-situ generation of a wide range of catalytically active rhodium species.

Solubility

Table 2: Solubility Profile of [Rh(coe)2Cl]2

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Acetone | Slightly Soluble |

| Diethyl Ether | Sparingly Soluble |

| Ethanol (B145695) | Sparingly Soluble |

| Water | Insoluble |

Stability

[Rh(coe)2Cl]2 is an air-sensitive compound and should be handled and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition. It is also sensitive to moisture. For long-term storage, it is advisable to keep it in a refrigerator or freezer.

Spectroscopic Data

Detailed spectroscopic data for [Rh(coe)2Cl]2 is not as widely reported as for its cyclooctadiene analogue. The following represents typical characterization data.

Table 3: Spectroscopic Data for [Rh(coe)2Cl]2

| Technique | Observed Features |

| ¹H NMR (CDCl₃) | Broad multiplets corresponding to the cyclooctene protons are expected. The olefinic protons would appear downfield compared to the aliphatic protons. |

| ¹³C NMR (CDCl₃) | Resonances for the olefinic and aliphatic carbons of the cyclooctene ligands would be observed. The olefinic carbons are expected to be coordinated to the rhodium center. |

| FT-IR | Characteristic C=C stretching frequencies for the coordinated cyclooctene ligands would be present, typically in the range of 1500-1600 cm⁻¹. |

Experimental Protocols

Synthesis of [Rh(coe)2Cl]2

A general and widely used method for the synthesis of [Rh(coe)2Cl]2 involves the reduction of rhodium(III) chloride trihydrate in the presence of an excess of cis-cyclooctene.

Protocol:

-

Rhodium(III) chloride trihydrate (RhCl3·3H2O) is dissolved in a deoxygenated alcohol, such as ethanol or isopropanol.

-

An excess of cis-cyclooctene is added to the solution.

-

The reaction mixture is stirred at room temperature under an inert atmosphere for several hours.

-

The resulting red-brown precipitate of [Rh(coe)2Cl]2 is collected by filtration, washed with a small amount of cold alcohol, and dried under vacuum.

Caption: Synthetic workflow for [Rh(coe)2Cl]2.

Reactivity and Catalytic Applications

[Rh(coe)2Cl]2 is a precursor to a wide array of rhodium catalysts. The cyclooctene ligands are easily displaced, allowing for the coordination of other ligands that can tune the steric and electronic properties of the catalytic center.

Ligand Substitution Reactions

The primary reaction of [Rh(coe)2Cl]2 is ligand substitution. For example, reaction with phosphines (PR3) leads to the formation of complexes of the type [Rh(PR3)2Cl]2 or monomeric species depending on the stoichiometry and the nature of the phosphine.

Catalytic C-H Bond Activation

A significant application of [Rh(coe)2Cl]2 is in the catalytic activation of carbon-hydrogen bonds. It can catalyze the arylation, alkylation, and olefination of arenes and heteroarenes. These reactions typically proceed via a chelation-assisted mechanism where a directing group on the substrate coordinates to the rhodium center, bringing a C-H bond in proximity for activation.

Example: C-H Arylation of an Arene

A typical catalytic cycle for C-H arylation involves the following steps:

-

Coordination: The directing group of the arene substrate coordinates to the rhodium center.

-

C-H Activation: An ortho C-H bond is activated by the rhodium, forming a rhodacycle intermediate.

-

Oxidative Addition: An aryl halide oxidatively adds to the rhodium center.

-

Reductive Elimination: The aryl group and the arene couple, and the C-C bond is formed, regenerating the active rhodium species.

An In-depth Technical Guide on the Safety and Handling of Chlorobis(cycloo-ctene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chlorobis(cyclooctene)rhodium(I) dimer (CAS No. 12279-09-3), a crucial organometallic catalyst in organic synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion. It is crucial to understand its potential health effects to handle it safely.

1.1. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation (Dusts and Mists) | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

1.2. Hazard Statements (H-Statements) [1][2][3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

1.3. Precautionary Statements (P-Statements) [2][3][4][5][6][7]

A selection of key precautionary statements includes:

| Category | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] |

| P264: Wash skin thoroughly after handling.[8][5] | |

| P270: Do not eat, drink or smoke when using this product.[8][5] | |

| P271: Use only outdoors or in a well-ventilated area.[8][5] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][2][5] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.[3] | |

| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[3][6][7] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8][5][7] |

| P405: Store locked up.[8][5][7] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[8][5][7] |

Toxicological Information

Symptoms of Overexposure: Symptoms may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Target Organs: The primary target organs are the respiratory system, eyes, and skin.[3][9]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A detailed protocol for donning and doffing PPE is critical.

References

- 1. This compound | C32H56Cl2Rh2-2 | CID 53384308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 12279-09-3|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

In-Depth Technical Guide: Storage and Stability of Chlorobis(cyclooctene)rhodium(I) Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling of Chlorobis(cyclooctene)rhodium(I) dimer, a critical precursor and catalyst in organic synthesis. Understanding its properties is paramount for ensuring experimental reproducibility and safety.

Core Compound Properties

This compound, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a red-brown, air-sensitive solid.[1] It serves as a versatile source of Rh(I) for a wide range of catalytic reactions, including C-H activation.[1] The cyclooctene (B146475) (coe) ligands are labile and can be readily displaced by other ligands, making it a valuable starting material for the synthesis of various rhodium catalysts.[1]

| Property | Value | Reference |

| Chemical Formula | C₃₂H₅₆Cl₂Rh₂ | [1] |

| Molar Mass | 717.51 g/mol | [2] |

| Appearance | Red-brown solid | [1] |

| Melting Point | 190 °C (decomposes) | [2] |

| CAS Number | 12279-09-3 | [1] |

Stability Profile

This compound is sensitive to several environmental factors that can lead to its decomposition. Proper handling and storage are crucial to maintain its integrity and catalytic activity.

Key Sensitivities:

-

Air Sensitivity: The compound is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

-

Heat Sensitivity: Thermal decomposition occurs at elevated temperatures, with a reported decomposition point of 190 °C.[2]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.

Recommended Storage and Handling Protocols

To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

Storage

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20 °C to 0 °C) | To minimize thermal decomposition. |

| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation and reaction with moisture. |

| Container | Tightly sealed, opaque container | To protect from air, moisture, and light. |

| Location | Dry, well-ventilated area | To avoid moisture and ensure safety. |

Handling

-

All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.

-

Use dry, deoxygenated solvents for preparing solutions.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In case of spills, sweep up the solid material carefully to avoid dust formation and dispose of it as hazardous waste.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from Inorganic Syntheses.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

cis-Cyclooctene

-

Ethanol (B145695) (96%)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrated rhodium(III) chloride in a mixture of ethanol and water.

-

Deoxygenate the solution by bubbling nitrogen or argon through it for at least 30 minutes.

-

Add an excess of cis-cyclooctene to the solution.

-

Stir the mixture at room temperature under a continuous flow of inert gas. The reaction progress is indicated by a color change and the precipitation of the red-brown product.

-

After the reaction is complete (typically several hours to a day), collect the crystalline product by filtration in a glovebox or under a stream of inert gas.

-

Wash the product with small portions of cold, deoxygenated ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Purification by Sublimation

Sublimation is a suitable method for purifying this compound, as it can remove non-volatile impurities.

General Procedure:

-

Place the crude, dry rhodium complex in a sublimation apparatus.

-

Assemble the apparatus with a cold finger.

-

Evacuate the apparatus to a high vacuum.

-

Gently heat the bottom of the apparatus containing the crude material. The temperature should be carefully controlled to be below the decomposition temperature but sufficient to induce sublimation.

-

The purified compound will deposit as crystals on the cold finger.

-

Once the sublimation is complete, allow the apparatus to cool to room temperature before slowly reintroducing an inert atmosphere.

-

Carefully scrape the purified crystals from the cold finger in an inert atmosphere.

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Conceptual Degradation Pathway

References

The Genesis and Utility of a Seminal Organorhodium Catalyst: Chlorobis(cyclooctene)rhodium(I) Dimer

A Technical Guide for Researchers in Catalysis and Drug Development

Abstract

Chlorobis(cyclooctene)rhodium(I) dimer, with the chemical formula [RhCl(C₈H₁₄)₂]₂, is a cornerstone reagent in the field of organometallic chemistry and homogeneous catalysis. This red-brown, air-sensitive solid has served as a versatile precursor for the synthesis of a vast array of rhodium(I) and rhodium(III) complexes, which have found widespread application in numerous organic transformations, most notably in C-H bond activation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key physicochemical properties of this important rhodium complex. Detailed experimental protocols, tabulated quantitative data, and graphical representations of its synthesis and historical context are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Historical Context and Discovery

The discovery of this compound is rooted in the burgeoning field of organometallic chemistry and homogeneous catalysis during the 1960s. This era witnessed a surge in the exploration of transition metal complexes as catalysts for a variety of organic reactions. seminal work on rhodium-catalyzed hydroformylation and hydrogenation of olefins by researchers such as Osborn, Wilkinson, and Young set the stage for the development of new rhodium precursors.

The synthesis of this compound was later standardized and popularized by the detailed and verified procedure published in the esteemed Inorganic Syntheses series in 1973 by A. van der Ent and A. L. Onderdelinden.[1] This publication provided the scientific community with a reliable and accessible method for preparing this valuable reagent, solidifying its importance in the toolkit of synthetic chemists.

Caption: A timeline illustrating the key milestones in the history of this compound.

Synthesis and Experimental Protocols

The most widely adopted method for the preparation of this compound involves the reduction of rhodium(III) chloride trihydrate in an alcoholic solvent in the presence of an excess of cis-cyclooctene.

Caption: A workflow diagram illustrating the synthesis of this compound.

Standard Laboratory Procedure (from Inorganic Syntheses)

This procedure is adapted from the method described by van der Ent and Onderdelinden.

Materials:

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

cis-Cyclooctene

-

Ethanol (absolute)

-

Methanol (anhydrous)

-

Standard Schlenk line equipment for manipulation under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of hydrated rhodium trichloride (B1173362) is prepared by dissolving it in absolute ethanol.

-

An excess of cis-cyclooctene is added to the rhodium chloride solution at room temperature with stirring.

-

The reaction mixture is stirred under an inert atmosphere. The progress of the reaction is indicated by a color change and the formation of a precipitate.

-

After the reaction is complete (typically several hours), the resulting red-brown precipitate is isolated by filtration.

-

The solid product is washed with small portions of ethanol or methanol to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield this compound as a red-brown, air-sensitive powder.

Note: Due to the air-sensitivity of the product, all manipulations should be carried out under an inert atmosphere.

Physicochemical Properties and Characterization Data

This compound is a valuable reagent due to its reactivity, which stems from the relatively weak coordination of the cyclooctene ligands. These ligands are readily displaced by a wide range of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and other olefins, making it an excellent starting material for the synthesis of other rhodium complexes.

General Properties

| Property | Value |

| Chemical Formula | C₃₂H₅₆Cl₂Rh₂ |

| Molar Mass | 717.50 g/mol [2] |

| Appearance | Red-brown solid[1] |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), aromatic hydrocarbons (e.g., benzene, toluene), and tetrahydrofuran (B95107) (THF). |

| Stability | Air-sensitive; should be stored under an inert atmosphere.[1] |

Spectroscopic Data

While a definitive single-crystal X-ray structure of the dimer has not been reported in the literature, its structure is inferred to be a chloro-bridged dimer with each rhodium atom coordinated to two cyclooctene ligands in a square-planar geometry. This structure is analogous to the well-characterized cyclooctadiene rhodium chloride dimer.

¹H NMR Spectroscopy (CDCl₃):

| Assignment | Chemical Shift (δ, ppm) |

| Olefinic protons | ~4.2 (broad multiplet) |

| Allylic protons | ~2.5 (broad multiplet) |

| Aliphatic protons | ~1.6 (broad multiplet) |

Note: The broadness of the signals is due to the fluxional behavior of the cyclooctene ligands on the NMR timescale.

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~2920, 2850 | C-H stretching vibrations of the cyclooctene ligands |

| ~1440 | C=C stretching vibration of the coordinated olefin |

| Below 400 | Rh-Cl stretching vibrations |

Applications in Synthesis

The primary utility of this compound lies in its role as a precursor to catalytically active rhodium species. The lability of the cyclooctene ligands allows for the facile synthesis of a wide range of rhodium(I) complexes by ligand exchange reactions.

Key Application Areas:

-

C-H Activation: The dimer is a common starting material for generating catalysts for the functionalization of carbon-hydrogen bonds, a highly sought-after transformation in organic synthesis.

-

Hydrogenation: Rhodium complexes derived from this precursor are effective catalysts for the hydrogenation of various unsaturated functional groups.

-

Hydroformylation: It serves as a precursor for catalysts used in the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.

-

Synthesis of Chiral Catalysts: The dimer reacts with chiral ligands to form enantiomerically pure rhodium complexes that are employed in asymmetric catalysis, a critical technology in the synthesis of pharmaceuticals.

Conclusion

This compound, a product of the pioneering research in organometallic chemistry of the 1960s, has established itself as an indispensable tool for synthetic chemists. Its straightforward preparation, coupled with the high reactivity endowed by its labile cyclooctene ligands, has made it a versatile and widely used precursor for a vast number of homogeneous catalysts. For researchers in both academic and industrial settings, particularly in the fields of catalysis and drug development, a thorough understanding of the history, synthesis, and properties of this fundamental organorhodium complex is essential for the design and execution of innovative synthetic strategies.

References

Methodological & Application

Application Notes and Protocols for Chlorobis(cyclooctene)rhodium(I) Dimer in C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(cyclooctene)rhodium(I) dimer, [RhCl(coe)2]2, is a versatile and widely utilized catalyst precursor in organic synthesis, particularly for the activation of otherwise inert carbon-hydrogen (C-H) bonds.[1] Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[2] This document provides detailed application notes and experimental protocols for the use of [RhCl(coe)2]2 in key C-H activation reactions, including intramolecular alkylation (annulation), direct arylation of heterocycles, and carboxylation of arenes.

Applications in C-H Bond Activation

This compound serves as a precatalyst for a variety of C-H functionalization reactions. The labile cyclooctene (B146475) (coe) ligands are readily displaced by other ligands or coordinating substrates, allowing for the formation of the catalytically active rhodium species.[1] Key applications include:

-

Intramolecular C-H Alkylation (Annulation): This powerful strategy enables the synthesis of complex cyclic and polycyclic structures through the intramolecular coupling of a C-H bond with a tethered alkene. This method has been successfully applied to the synthesis of functionalized heterocycles.

-

Direct C-H Arylation: The catalyst facilitates the direct coupling of C-H bonds in heterocycles with aryl halides, providing a streamlined approach to arylated heterocyclic compounds, which are prevalent motifs in pharmaceuticals and functional materials.

-

Direct C-H Carboxylation: In the presence of a suitable methylating agent, [RhCl(coe)2]2 can catalyze the direct carboxylation of arenes using carbon dioxide (CO2) as a C1 source, offering a sustainable route to valuable carboxylic acids.

Experimental Protocols

Intramolecular C-H Alkylation: Annulation of Alkenyl-Substituted Benzimidazoles

This protocol describes the rhodium-catalyzed intramolecular C-H activated coupling of an alkenyl-substituted benzimidazole (B57391) to form a tricyclic product. This transformation is a key step in the construction of complex heterocyclic scaffolds.

Reaction Scheme:

Quantitative Data:

| Entry | Substrate | Catalyst Loading (mol %) | Ligand (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-(but-3-en-1-yl)-1-methyl-1H-benzo[d]imidazole | 2.5 [RhCl(coe)2]2 | 10 (PCy3) | Toluene | 150 | 2 | 85 |

| 2 | 1-methyl-2-(pent-4-en-1-yl)-1H-benzo[d]imidazole | 2.5 [RhCl(coe)2]2 | 10 (PCy3) | Toluene | 150 | 2 | 88 |

Detailed Experimental Protocol:

-

Preparation of the Reaction Mixture: In a nitrogen-filled glovebox, a screw-cap vial is charged with the alkenyl-substituted benzimidazole (0.2 mmol, 1.0 equiv.), this compound (0.005 mmol, 2.5 mol %), and tricyclohexylphosphine (B42057) (PCy3) (0.02 mmol, 10 mol %).

-

Solvent Addition: Toluene (1.0 mL) is added to the vial.

-

Reaction Conditions: The vial is sealed with a Teflon-lined cap and removed from the glovebox. The reaction mixture is then heated to 150 °C in a preheated oil bath for 2 hours.

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired annulated product.

-

Catalytic Cycle for Intramolecular C-H Alkylation:

Caption: Proposed catalytic cycle for rhodium-catalyzed intramolecular C-H alkylation.

Direct C-H Arylation of N-H-Indoles

This protocol outlines the direct C-arylation of unprotected indoles with aryl halides, a transformation that avoids the need for N-protection and pre-functionalization of the indole (B1671886) ring.

Reaction Scheme:

Quantitative Data:

| Entry | Indole Substrate | Aryl Halide | Catalyst Loading (mol %) | Ligand (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | Iodobenzene | 5 [RhCl(coe)2]2 | 20 (PCy3) | 2.0 (NEt3) | Toluene | 120 | 24 | 75 |

| 2 | 5-Methoxyindole | 4-Iodotoluene | 5 [RhCl(coe)2]2 | 20 (PCy3) | 2.0 (NEt3) | Toluene | 120 | 24 | 82 |

Detailed Experimental Protocol:

-

Reaction Setup: A dried Schlenk tube is charged with the indole (0.5 mmol, 1.0 equiv.), aryl iodide (0.75 mmol, 1.5 equiv.), this compound (0.025 mmol, 5 mol %), and tricyclohexylphosphine (PCy3) (0.1 mmol, 20 mol %).

-

Degassing and Reagent Addition: The tube is evacuated and backfilled with argon three times. Toluene (2.0 mL) and triethylamine (B128534) (1.0 mmol, 2.0 equiv.) are then added via syringe.

-

Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred and heated in a preheated oil bath at 120 °C for 24 hours.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C2-arylated indole.

-

Experimental Workflow for Direct C-H Arylation:

Caption: A typical experimental workflow for the direct C-H arylation of indoles.

Direct C-H Carboxylation of 2-Phenylpyridine (B120327) with CO2

This protocol details the rhodium-catalyzed direct carboxylation of the ortho-C-H bond of 2-phenylpyridine using carbon dioxide. This reaction requires a methylating agent to generate a key methyl-rhodium intermediate.[3]

Reaction Scheme:

Quantitative Data:

| Entry | Substrate | Catalyst Loading (mol %) | Ligand (mol %) | Methylating Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Phenylpyridine | 5 [RhCl(coe)2]2 | 12 (P(mes)3) | 2.0 (AlMe3) | DMA | 70 | 24 | 41[3] |

| 2 | 2-(p-Tolyl)pyridine | 5 [RhCl(coe)2]2 | 12 (P(mes)3) | 2.0 (AlMe2(OMe)) | DMA | 70 | 24 | 75 |

Detailed Experimental Protocol:

-

Catalyst and Ligand Preparation: In a nitrogen-filled glovebox, a vial is charged with this compound (0.01 mmol, 5 mol %) and trimesitylphosphine (B1301856) (P(mes)3) (0.024 mmol, 12 mol %).

-

Substrate and Solvent Addition: 2-Phenylpyridine (0.2 mmol, 1.0 equiv.) and N,N-dimethylacetamide (DMA, 1.0 mL) are added to the vial.

-

Methylating Agent Addition: A solution of trimethylaluminum (B3029685) (AlMe3) in hexanes (2.0 M, 0.2 mL, 0.4 mmol, 2.0 equiv.) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction with CO2: The vial is placed in a pressure vessel, which is then charged with carbon dioxide to 1 atm.

-

Reaction Conditions: The reaction is stirred at 70 °C for 24 hours.

-

Work-up and Purification:

-

After cooling, the reaction is carefully quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding carboxylic acid.

-

Proposed Catalytic Cycle for C-H Carboxylation:

Caption: Proposed catalytic cycle for rhodium-catalyzed C-H carboxylation with CO2.[4]

Safety Information

This compound is an air-sensitive and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly effective catalyst precursor for a range of C-H activation reactions, enabling the synthesis of complex molecules from simple and readily available starting materials. The protocols provided herein offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates.

References

- 1. Robert G. Bergman | University of California, Berkeley | 813 Publications | 22381 Citations | Related Authors [scispace.com]

- 2. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodium-Catalyzed C-H Arylation of Indoles with Arylsilanes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cobalt- and rhodium-catalyzed carboxylation using carbon dioxide as the C1 source [beilstein-journals.org]

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Synthesis Using [Rh(coe)2Cl]2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of chlorobis(cyclooctene)rhodium(I) dimer, [Rh(coe)2Cl]2, as a precursor for generating chiral rhodium catalysts for asymmetric synthesis. The focus is on the in-situ preparation of the active catalyst and its application in the highly enantioselective conjugate addition of arylboronic acids to cyclic enones.

Introduction

Rhodium-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the efficient construction of chiral molecules with high enantioselectivity. The rhodium precursor, [Rh(coe)2Cl]2, is a versatile and reactive starting material that allows for the facile generation of a wide range of catalytically active species through the displacement of the labile cyclooctene (B146475) (coe) ligands. In combination with chiral ligands, particularly chiral dienes and phosphines, [Rh(coe)2Cl]2 is a powerful tool for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.

This protocol will detail the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, a reaction that forms a carbon-carbon bond with the concomitant creation of a stereocenter.

Key Applications

-